3-Formyl-1-methyl-1H-indole-6-carboxylic acid
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Overview
Description
3-Formyl-1-methyl-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-1-methyl-1H-indole-6-carboxylic acid typically involves the formylation of 1-methylindole-6-carboxylic acid. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3-position of the indole ring .
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production .
Chemical Reactions Analysis
Types of Reactions
3-Formyl-1-methyl-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-Carboxy-1-methyl-1H-indole-6-carboxylic acid.
Reduction: 3-Hydroxymethyl-1-methyl-1H-indole-6-carboxylic acid.
Substitution: 2-Substituted derivatives of this compound.
Scientific Research Applications
3-Formyl-1-methyl-1H-indole-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Formyl-1-methyl-1H-indole-6-carboxylic acid involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The indole ring can interact with various receptors and enzymes, modulating their function .
Comparison with Similar Compounds
Similar Compounds
1-Methylindole-3-carboxylic acid: Similar structure but lacks the formyl group at the 3-position.
3-Formylindole-6-carboxylic acid: Similar structure but lacks the methyl group at the 1-position.
Indole-3-carboxylic acid: Lacks both the formyl and methyl groups.
Uniqueness
3-Formyl-1-methyl-1H-indole-6-carboxylic acid is unique due to the presence of both the formyl and methyl groups, which confer distinct chemical and biological properties. These functional groups influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
3-formyl-1-methylindole-6-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-12-5-8(6-13)9-3-2-7(11(14)15)4-10(9)12/h2-6H,1H3,(H,14,15) |
InChI Key |
ITHUDQKNWMPXPG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)C(=O)O)C=O |
Origin of Product |
United States |
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